![molecular formula C13H20N2O3 B2358556 tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate CAS No. 911124-79-3](/img/structure/B2358556.png)
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate, also known as BAMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BAMC is a carbamate derivative that has been synthesized through a multistep reaction process.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 4-amino-2-methoxybenzyl chloride in the presence of a base to form the desired product.
Starting Materials
tert-butyl carbamate, 4-amino-2-methoxybenzyl chloride, base (e.g. sodium hydroxide)
Reaction
Add tert-butyl carbamate to a reaction flask, Add base to the reaction flask and stir until dissolved, Add 4-amino-2-methoxybenzyl chloride to the reaction flask and stir for several hours, Filter the reaction mixture to remove any solids, Concentrate the filtrate under reduced pressure, Purify the crude product by recrystallization or chromatography
作用機序
The mechanism of action of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
生化学的および生理学的効果
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which protect cells against oxidative stress. tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases. In addition, tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a range of conditions. tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has also been found to be non-toxic at therapeutic doses, making it a safe candidate for further research. However, there are some limitations to using tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for inflammatory diseases. Studies are needed to determine the mechanism of action of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate in reducing inflammation, as well as its efficacy in animal models of inflammatory diseases. Finally, further studies are needed to explore the potential of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate as a drug delivery system, as it has been shown to have good bioavailability and target selectivity.
科学的研究の応用
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to reduce inflammation and protect against oxidative stress, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKACZDKCAOMWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
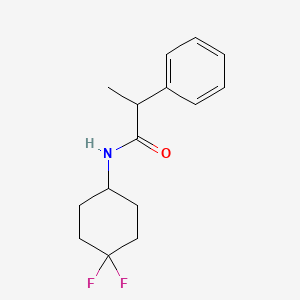
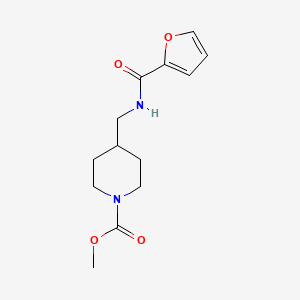
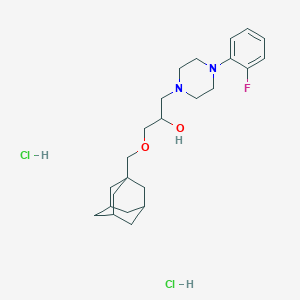
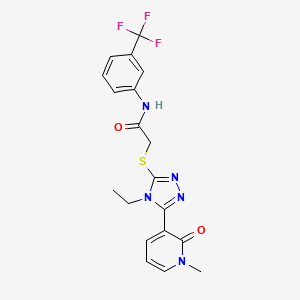
![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
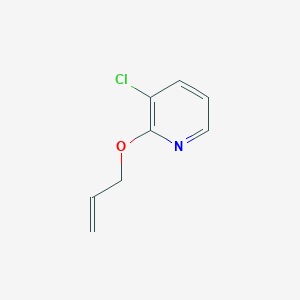
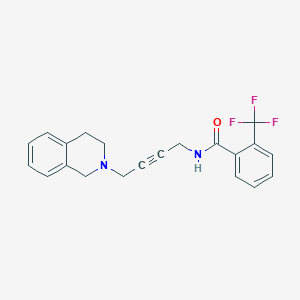
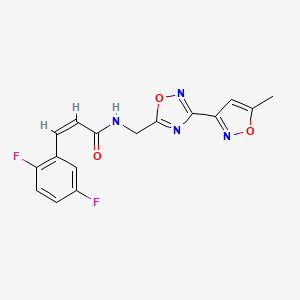
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)
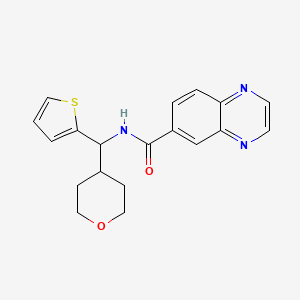
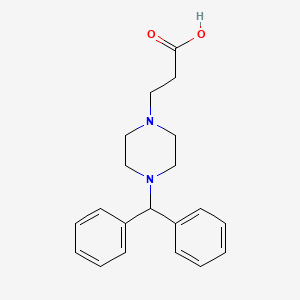
![(4-Methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2358495.png)